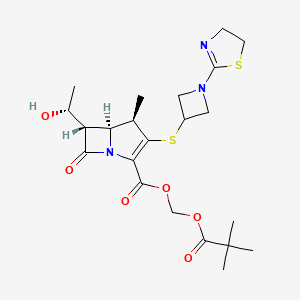
Tebipenem pivoxil
Übersicht
Beschreibung
Tebipenem pivoxil is a novel orally bioavailable prodrug of tebipenem, a carbapenem antimicrobial . It is used to treat otolaryngologic and respiratory infections . It binds to penicillin-binding proteins, inhibiting the synthesis of the bacterial cell wall. This results in weakening of peptidoglycan, leading to lysis of bacterial cells .
Synthesis Analysis
The synthetic route of tebipenem pivoxil was analyzed and five related substances were synthesized and characterized by 1H NMR and MS . The improved synthesis of tebipenem pivoxil was described by Peng and co-workers .Molecular Structure Analysis
The molecular structure of tebipenem pivoxil has been determined and the configurations of the four chiral centers validated .Chemical Reactions Analysis
A method using ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) was developed to separate and detect tebipenem pivoxil and related impurities in an oral pharmaceutical formulation .Physical And Chemical Properties Analysis
Tebipenem pivoxil has a molecular formula of C22H31N3O6S2 and a molecular weight of 497.6 g/mol .Wissenschaftliche Forschungsanwendungen
Treatment of Pneumonia, Otitis Media, and Sinusitis
Tebipenem pivoxil (TP) is a carbapenem antibiotic that is used to treat pneumonia, otitis media, and sinusitis . It has been shown to be effective against these conditions in clinical trials .
Bioequivalence Studies
Bioequivalence studies have been conducted on Tebipenem pivoxil. These studies compare the pharmacokinetics (PK) and safety of a test (T) preparation and reference ® preparation of TP in healthy Chinese adults . The results showed that the T preparation and R preparation of TP had bioequivalence in the fasting arm and feeding arm of the clinical trial .
Antibacterial Properties
Tebipenem pivoxil has demonstrated antibacterial properties against a variety of pathogenic bacteria both in vitro and in vivo . The MIC 90 values of tebipenem pivoxil against Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus epidermidis (MSSE), methicillin-resistant Staphylococcus epidermidis (MRSE), Pyogenic streptococcus, and Enterococcus faecalis were ≤0.125, 16, 0.5, 8, ≤0.125, and 32 μg/mL, respectively .
Treatment of Highly Drug-Resistant Bacteria
The oral carbapenem ‘Tebipenem’ has high level antibacterial activity against highly drug-resistant Shigella . Its mode of action and pharmacokinetics make it suitable for the treatment of severe diarrhoea caused by highly drug-resistant bacteria .
Acute Toxicity Studies
Acute toxicity studies have been conducted on Tebipenem pivoxil. The minimum lethal dose (MLD) in combination with maximum tolerance dose (MTD) was used to measure the acute toxicity of the tebipenem pivoxil tablet in mice .
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted on Tebipenem pivoxil. These studies assess the absorption, distribution, metabolism, and excretion of the drug . The results showed that TP was safe in both the fasting and postprandial groups in clinical trials .
Wirkmechanismus
Target of Action
Tebipenem pivoxil, a broad-spectrum orally-administered antibiotic, primarily targets the penicillin-binding proteins (PBPs) in both gram-positive and gram-negative bacteria . PBPs play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .
Mode of Action
As a member of the carbapenem subgroup of β-lactam antibiotics, tebipenem pivoxil exhibits bactericidal activity by binding to PBPs . This binding prevents the bacteria from forming the cross-linking of peptidoglycan strands, thereby disrupting the integrity of the bacterial cell wall . The disruption of the cell wall leads to bacterial cell death, making tebipenem pivoxil effective against bacteria that have acquired antibiotic resistance .
Biochemical Pathways
The biochemical pathway involved in the action of tebipenem pivoxil is the disruption of bacterial cell wall synthesis. By binding to PBPs, tebipenem pivoxil inhibits the cross-linking of peptidoglycan strands, an essential component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .
Pharmacokinetics
Tebipenem pivoxil is a prodrug that is converted into its active form, tebipenem, in the enterocytes of the gastrointestinal tract via intestinal esterases . The pharmacokinetic properties of tebipenem pivoxil have been studied in healthy subjects and patients with infections . The time to maximum concentration (Tmax) was reached at 0.50 to 0.67 hours for doses ranging from 100 to 400 mg . The area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) were proportional to the dose in the range of 100-400 mg . The cumulative amount of tebipenem excreted in urine by 24 hours accounted for up to 90% of the administered dose .
Result of Action
The result of tebipenem pivoxil’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, tebipenem pivoxil causes the bacterial cell to lyse and die . This makes it effective against a broad spectrum of bacteria, including those that have developed resistance to other antibiotics .
Action Environment
The action of tebipenem pivoxil can be influenced by various environmental factors. For instance, the absorption, metabolism, and excretion of tebipenem pivoxil may vary among different populations due to ethnic differences . Furthermore, the efficacy of tebipenem pivoxil can be affected by the type of infection and the specific strain of bacteria. For example, tebipenem pivoxil has shown promising activity against multidrug-resistant Shigella spp., which cause severe gastrointestinal infections .
Safety and Hazards
Zukünftige Richtungen
Tebipenem pivoxil has shown special advantages in pediatric infections and is in urgent need in China . If approved in the United States, tebipenem pivoxil hydrobromide can serve as a potential oral antimicrobial option to decrease hospital length of stay and prevent hospital admissions due to resistant pathogens . It could also be repurposed as an effective treatment for severe diarrhoea caused by MDR Shigella and other enteric pathogens in LMICs .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDIPVBUUXCDG-QHSBEEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167228 | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tebipenem pivoxil | |
CAS RN |
161715-24-8 | |
| Record name | Tebipenem pivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebipenem pivoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebipenem pivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBIPENEM PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tebipenem, the active moiety of tebipenem pivoxil, exert its antibacterial effect?
A1: Tebipenem, a β-lactam antibiotic, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death. [, ]
Q2: What is the molecular formula and weight of tebipenem pivoxil?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that tebipenem pivoxil is a pivaloyloxymethyl ester prodrug of tebipenem. [, ] The crystal structure of tebipenem pivoxil has been determined. [] For precise formula and weight information, consult chemical databases or the drug's prescribing information.
Q3: Are there any spectroscopic data available regarding the characterization of tebipenem pivoxil?
A3: Yes, studies have utilized various spectroscopic techniques to characterize tebipenem pivoxil. Infrared and Raman spectroscopies were employed to confirm the formation of a complex between tebipenem pivoxil and β-cyclodextrin. [] Additionally, high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) was used to study the stability of tebipenem pivoxil. []
Q4: How stable is tebipenem pivoxil under different storage conditions?
A4: Tebipenem pivoxil, like many drugs, can degrade under certain conditions. Research using HPLC-DAD investigated its stability in aqueous solutions under acidic, basic, and oxidative conditions, as well as in solid form under light, heat, and humidity. [] This research aimed to understand degradation pathways and inform appropriate storage conditions.
Q5: Does tebipenem pivoxil interact with common excipients used in pharmaceutical formulations?
A5: Yes, research has shown that excipients can react with tebipenem pivoxil and its impurities, potentially leading to the formation of new impurities. [] This highlights the importance of careful excipient selection and formulation development to ensure drug stability and safety.
Q6: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of tebipenem pivoxil?
A6: Yes, several strategies have been explored to optimize tebipenem pivoxil formulations. One approach involves incorporating β-cyclodextrin, which forms a complex with tebipenem pivoxil, improving its solubility and stability. [] Other formulations aim to improve taste, dissolution rate, and patient compliance. [, , ]
Q7: What is known about the dissolution rate and solubility of tebipenem pivoxil?
A8: Tebipenem pivoxil formulations aim to improve dissolution rate for better bioavailability. [] Inclusion complexation with β-cyclodextrin enhances its solubility in various media. [] This is crucial for oral administration and achieving therapeutic drug levels in the body.
Q8: What analytical methods are used to characterize and quantify tebipenem pivoxil?
A8: Various analytical techniques are employed, including:
- HPLC-DAD: This method separates and quantifies tebipenem pivoxil and its degradation products. []
- UHPLC/QTOF-MS/MS: This technique identifies and characterizes tebipenem pivoxil and its related impurities in pharmaceutical formulations. []
- LC-MS/MS: This method quantifies tebipenem in biological samples for pharmacokinetic studies. [, , ]
Q9: How is tebipenem pivoxil absorbed and metabolized in the body?
A10: Tebipenem pivoxil is a prodrug that is rapidly converted to its active form, tebipenem, by intestinal esterases during absorption. [] This conversion is essential for its antibacterial activity.
Q10: What are the primary routes of elimination for tebipenem?
A11: Tebipenem is primarily eliminated through the kidneys. Studies in healthy subjects and those with varying degrees of renal impairment demonstrate a direct correlation between tebipenem clearance and creatinine clearance. []
Q11: What is the main pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with tebipenem's efficacy?
A12: Research indicates that the ratio of free drug area under the curve (AUC) to minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC • 1/τ), is the PK/PD index most closely associated with tebipenem's effectiveness. [, ]
Q12: Has tebipenem pivoxil demonstrated efficacy in clinical trials?
A12: Yes, tebipenem pivoxil has shown efficacy in clinical trials for various infections:
- Complicated Urinary Tract Infections (cUTI): A phase 3 trial demonstrated non-inferiority to intravenous ertapenem in treating cUTI and acute pyelonephritis. [, ]
- Pediatric Infections: Tebipenem pivoxil is approved in Japan for treating ear, nose, and throat infections, and respiratory infections in children. [, , , ]
- Acute Otitis Media (AOM): Studies suggest a 3-day course of tebipenem pivoxil is effective in treating AOM in children. []
Q13: What is the safety profile of tebipenem pivoxil?
A15: Clinical trials indicate that tebipenem pivoxil is generally well-tolerated. The most common adverse events are mild and transient, with diarrhea and headache being the most frequently reported. [, , ]
Q14: Is there research on using tebipenem pivoxil for infections beyond those mentioned in the provided abstracts?
A16: Yes, researchers are exploring its potential for treating severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [, ] This highlights the ongoing research to expand tebipenem pivoxil's therapeutic applications.
Q15: Are there any known drug-drug interactions with tebipenem pivoxil?
A17: Studies have investigated the effect of antacids and proton pump inhibitors on tebipenem pharmacokinetics. While co-administration with these agents led to a decrease in the maximum concentration (Cmax) of tebipenem, the overall exposure (AUC) remained largely unaffected. [, ]
Q16: Are there biomarkers being investigated to predict the efficacy of tebipenem pivoxil?
A18: While specific biomarkers are not mentioned in the provided abstracts, research on scoring systems based on clinical symptoms like eardrum redness and otorrhea is being explored to predict treatment response in AOM. []
Q17: What is the distribution of tebipenem in the body after administration of tebipenem pivoxil?
A19: Tebipenem demonstrates good tissue penetration. Studies reveal its presence in various tissues, including lung epithelial lining fluid, alveolar macrophages, aural discharge, and sinus mucous membranes. [, , ]
Q18: Does tebipenem pivoxil have an impact on the central nervous system?
A20: Tebipenem exhibits low penetration into the central nervous system, as evidenced by animal studies. [] While it can potentially induce seizures at very high doses, the risk is considered low compared to other carbapenems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



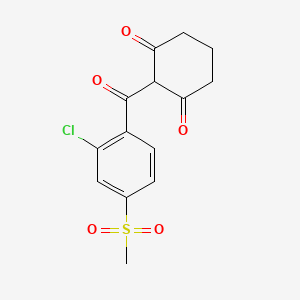
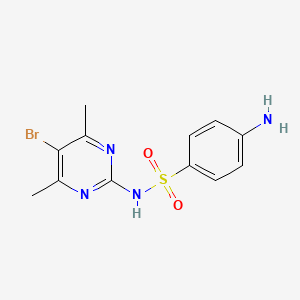

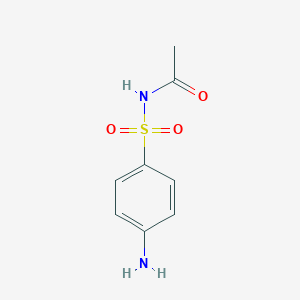
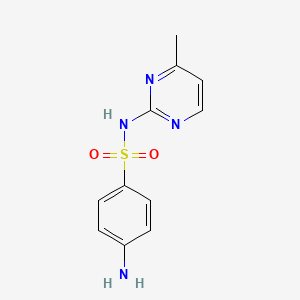



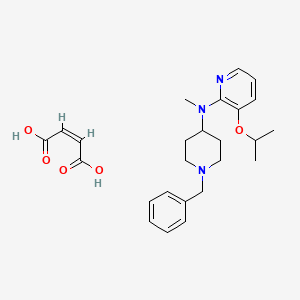
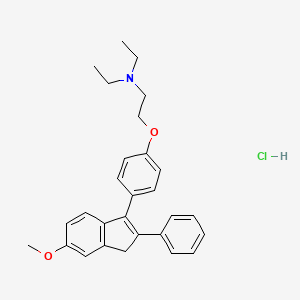
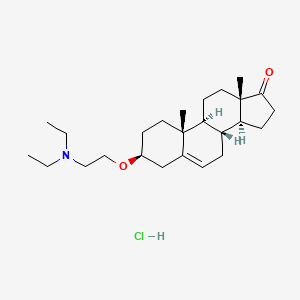

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)